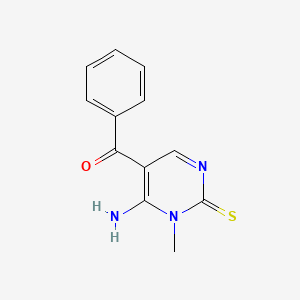

(6-Amino-1-metil-2-tioxo-1,2-dihidro-5-pirimidinil)(fenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is a heterocyclic compound with a molecular formula of C12H11N3OS and a molecular weight of 245.3 g/mol . This compound is characterized by the presence of a pyrimidine ring fused with a thioxo group and a phenyl group attached to the methanone moiety. It is primarily used in research settings and has shown potential in various scientific applications.

Aplicaciones Científicas De Investigación

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in developing new therapeutic agents.

Industry: Utilized in the production of dyes, fungicides, and biocides.

Mecanismo De Acción

Mode of Action

It is known that many compounds with similar structures exhibit a broad range of biological activities .

Pharmacokinetics

Its molecular weight is 245.3 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

The molecular and cellular effects of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone’s action are currently unknown . Some compounds with similar structures have been shown to exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction is carried out in boiling ethanol, which facilitates the formation of the desired pyrimidine derivative. The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings, leading to a diverse array of derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Thioxopyrimidines: These compounds share the thioxo group and pyrimidine ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.

Imidazole Derivatives: These compounds also contain nitrogen and sulfur atoms in their ring structures and are known for their broad range of biological activities.

Uniqueness

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .

Actividad Biológica

(6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone, with the molecular formula C12H11N3OS, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and other pharmacological implications based on diverse scientific studies.

The compound is characterized by a pyrimidine ring substituted with an amino group and a thioxo moiety, contributing to its diverse biological activities. The structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C12H11N3OS |

| CAS Number | 210235-77-1 |

| Molecular Weight | 253.30 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism of action appears to involve the following:

- Microtubule Destabilization : Similar to other pyrimidine derivatives, it may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division .

- Induction of Apoptosis : The compound has been linked to increased caspase activity, indicating its potential to induce apoptosis in cancer cells at micromolar concentrations .

Case Study: Cytotoxicity Assay

A cytotoxicity assay revealed that (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone exhibited IC50 values ranging from 2.43 μM to 14.65 μM against MDA-MB-231 and HepG2 cells, respectively. This suggests a promising selectivity towards cancer cells compared to normal cells.

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 2.43 - 7.84 |

| HepG2 | 4.98 - 14.65 |

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Studies indicate that derivatives of similar structures possess activity against various bacterial strains and fungi. This aspect is particularly relevant given the rising concerns over antibiotic resistance.

The antimicrobial effects are thought to stem from:

- Inhibition of Bacterial Growth : Compounds similar in structure have been shown to disrupt bacterial cell wall synthesis and function.

- Antifungal Properties : Effective against certain fungal strains, potentially through interference with ergosterol synthesis.

Pharmacological Implications

Beyond its anticancer and antimicrobial activities, (6-Amino-1-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl)(phenyl)methanone may have broader pharmacological implications:

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.

- Potential Use in Drug Development : Its unique structure makes it a candidate for further modification and optimization in drug design.

Propiedades

IUPAC Name |

(6-amino-1-methyl-2-sulfanylidenepyrimidin-5-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c1-15-11(13)9(7-14-12(15)17)10(16)8-5-3-2-4-6-8/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEFXRDLMYHPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=NC1=S)C(=O)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.